molecular formula C20H13Br2NO2 B310184 N-(4-benzoylphenyl)-2,4-dibromobenzamide

N-(4-benzoylphenyl)-2,4-dibromobenzamide

Cat. No.: B310184
M. Wt: 459.1 g/mol
InChI Key: BSGNTTFCVDJKTG-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2,4-dibromobenzamide is a brominated aromatic amide characterized by a benzoylphenyl group attached to a 2,4-dibromobenzamide moiety. Structural analogs of this compound often feature halogen substitutions (e.g., Br, Cl) or heterocyclic modifications, which influence their electronic properties, solubility, and biological efficacy .

Properties

Molecular Formula

C20H13Br2NO2

Molecular Weight

459.1 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2,4-dibromobenzamide

InChI

InChI=1S/C20H13Br2NO2/c21-15-8-11-17(18(22)12-15)20(25)23-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25)

InChI Key

BSGNTTFCVDJKTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The substitution pattern of halogens (Br, Cl) on the benzamide scaffold significantly impacts bioactivity and physicochemical properties. Key examples include:

Compound Name Structural Features Biological Activity/Findings Reference
N-(4-Benzoylphenyl)-2-chlorobenzamide Cl at position 2; lacks Br substituents Not explicitly reported, but structural similarity suggests potential lipid-modulating effects
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Br at position 4; methoxy and nitro groups Used as a crystallographic comparator; distinct dihedral angles (7.7° vs. 2.6°) compared to simpler bromobenzamides
N-(4-Bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide Br, F, and methoxy groups No direct activity reported, but fluorination often enhances metabolic stability

Key Insights :

  • Bromine atoms enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in brominated maleimide derivatives .
  • Chlorine substitutions (e.g., in 2-chlorobenzamide analogs) may reduce potency compared to bromine due to weaker electron-withdrawing effects .
Heterocyclic Derivatives

Incorporation of heterocycles (e.g., pyridyl, thienyl) into the benzamide scaffold modulates activity through enhanced π-π stacking or hydrogen bonding:

Compound Name Heterocycle/Modification Biological Activity Reference
N-(4-Benzoylphenyl)-2-furamides (3a–3e) Furan ring at position 2 Reduced plasma triglycerides by 38–42% in hyperlipidemic rats
N-(4-Benzoylphenyl)pyrrole-2-carboxamides Pyrrole ring at position 2 Elevated HDL cholesterol by 25–30% in Triton WR-1339-induced rats
N-(4-Benzoylphenyl)maleimide derivatives (e.g., 26n) 2-Pyridyl substituent on maleimide IC50 < 1 µM in HG-3 cell line; superior potency vs. unsubstituted analogs

Key Insights :

  • Pyridyl and thienyl groups enhance antiproliferative activity in maleimide derivatives by improving target engagement .
  • Furan and pyrrole rings improve lipid-lowering efficacy, likely via PPAR-α/γ activation, akin to fibrates .
Positional Isomerism and Lipid-Lowering Activity

The position of the benzoylphenyl group critically determines pharmacological outcomes:

Compound Name Benzoylphenyl Position Activity Profile Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) Para (4-) Reduced triglycerides by 32%; increased HDL
N-(2-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C1) Ortho (2-) Inactive in lipid-lowering assays

Key Insights :

  • The para-substituted benzoylphenyl group (4-position) optimizes steric alignment with lipid-regulating enzymes, whereas ortho-substituted analogs exhibit reduced activity due to conformational strain .
Mechanism of Action: PPAR Modulation

While direct evidence for N-(4-benzoylphenyl)-2,4-dibromobenzamide is lacking, structurally related compounds (e.g., fibrates, pyrrole-2-carboxamides) activate peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism . For example:

  • Gemfibrozil : Reduces triglycerides by 31% and increases HDL via PPAR-α agonism .
  • Pyrrole-2-carboxamides : Lower LDL and VLDL by upregulating fatty acid oxidation genes (e.g., acyl-CoA synthetase) .

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